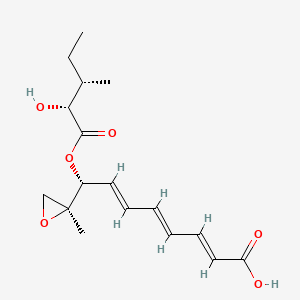
Toxin IIc (Alternariaalternata)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toxin IIc is a biochemical.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Toxin IIc is characterized as an ester derivative of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid. Its structure contributes to its potent phytotoxicity, primarily affecting plant cell organelles such as chloroplasts and mitochondria. The toxin induces oxidative stress within plant tissues, leading to cellular necrosis and plant death. This mechanism underlines its role as a virulence factor in Alternaria alternata infections, enabling the fungus to overcome plant defenses and facilitate infection .
Phytotoxic Effects
Toxin IIc exhibits pronounced phytotoxic effects on various crops, particularly strawberries. Its ability to disrupt cellular functions has been documented in several studies:
- Target Organisms : The toxin primarily affects sensitive plant species, causing necrotic lesions and reducing crop yields.
- Mechanism : It induces oxidative stress and alters gene expression related to stress responses in plants .
Table 1: Phytotoxicity of Toxin IIc on Various Crops
| Crop | Effect | Mechanism |
|---|---|---|
| Strawberry | Severe necrosis | Oxidative stress induction |
| Tomato | Reduced fruit quality | Disruption of cellular integrity |
| Pear | Black spot rot | Targeting chloroplasts |
Agricultural Applications
Given its phytotoxic properties, Toxin IIc is of interest for developing biocontrol agents. Research indicates that understanding its mode of action can lead to the development of resistant crop varieties or alternative management strategies against Alternaria infections.
- Biopesticide Development : Toxin IIc can serve as a model compound for creating biopesticides targeting specific pathogens while minimizing environmental impact .
- Resistance Breeding : Studies have focused on identifying genetic traits in crops that confer resistance to Toxin IIc, which can be utilized in breeding programs .
Toxicological Research
Toxin IIc is also relevant in toxicological studies due to its genotoxic potential. Research has shown that exposure to Toxin IIc can induce DNA damage in animal models:
- Genotoxicity Studies : In vivo studies have demonstrated that Toxin IIc can cause significant DNA damage, particularly in the gastrointestinal tract, suggesting a need for further investigation into its health impacts .
- Mechanistic Insights : The toxin's ability to alkylate DNA bases leads to bulky adduct formation, which may contribute to carcinogenesis .
Table 2: Toxicological Effects of Toxin IIc
| Study Type | Findings | Implications |
|---|---|---|
| In Vivo | Induced DNA damage | Potential carcinogenic effects |
| Cell Culture | Disruption of cell cycle | Insights into cancer biology |
Case Studies
- Impact on Strawberry Crops : A study demonstrated that Toxin IIc significantly reduced strawberry yield due to severe necrotic lesions caused by Alternaria alternata infections. The findings emphasized the need for integrated pest management strategies that consider the role of this toxin .
- Genotoxicity Assessment : In a controlled study involving Sprague Dawley rats, exposure to Toxin IIc resulted in increased markers for DNA damage in colon tissues. This research highlights the potential health risks associated with exposure to mycotoxins from contaminated food sources .
Propriétés
Numéro CAS |
104420-17-9 |
|---|---|
Formule moléculaire |
C17H24O6 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(2E,4E,6E,8R)-8-[(2R,3S)-2-hydroxy-3-methylpentanoyl]oxy-8-[(2S)-2-methyloxiran-2-yl]octa-2,4,6-trienoic acid |
InChI |
InChI=1S/C17H24O6/c1-4-12(2)15(20)16(21)23-13(17(3)11-22-17)9-7-5-6-8-10-14(18)19/h5-10,12-13,15,20H,4,11H2,1-3H3,(H,18,19)/b6-5+,9-7+,10-8+/t12-,13+,15+,17-/m0/s1 |
Clé InChI |
PXZGUAVTZUPRMI-MWOWDIBMSA-N |
SMILES |
CCC(C)C(C(=O)OC(C=CC=CC=CC(=O)O)C1(CO1)C)O |
SMILES isomérique |
CC[C@H](C)[C@H](C(=O)O[C@H](/C=C/C=C/C=C/C(=O)O)[C@@]1(CO1)C)O |
SMILES canonique |
CCC(C)C(C(=O)OC(C=CC=CC=CC(=O)O)C1(CO1)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Toxin IIc; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















